2-Ethoxy-3,6-dinitro-1,8-naphthyridine
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Overview
Description
2-Ethoxy-3,6-dinitro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 2-Ethoxy-3,6-dinitro-1,8-naphthyridine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-3,6-dinitro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Ethoxy-3,6-dinitro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It finds applications in the development of dyes, sensors, and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,6-dinitro-1,8-naphthyridine and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . Others may act as antimicrobial agents by disrupting bacterial cell walls or interfering with DNA replication.
Comparison with Similar Compounds
2-Ethoxy-3,6-dinitro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core used to treat bacterial infections.
2-Amino-1,8-naphthyridine: Known for its use in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
CAS No. |
101478-16-4 |
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Molecular Formula |
C10H8N4O5 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
2-ethoxy-3,6-dinitro-1,8-naphthyridine |
InChI |
InChI=1S/C10H8N4O5/c1-2-19-10-8(14(17)18)4-6-3-7(13(15)16)5-11-9(6)12-10/h3-5H,2H2,1H3 |
InChI Key |
VKXIBKNBRAWLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=NC=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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